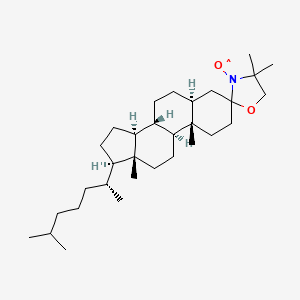

![molecular formula C8H8BrNO3S B1349789 Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate CAS No. 227958-47-6](/img/structure/B1349789.png)

Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate” is a chemical compound1. It is used in the synthesis of various compounds23.

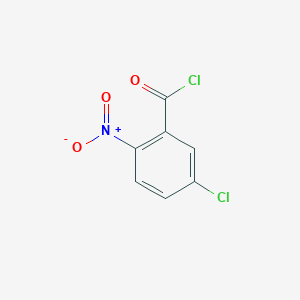

Synthesis Analysis

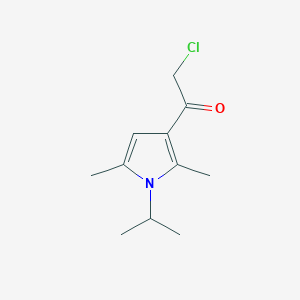

The synthesis of “Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate” involves reactions with hydrazonoyl chlorides in the presence of triethylamine34. It is also mentioned that it can be synthesized from Methyl thioglycolate and 2-Chloroacrylonitrile5.

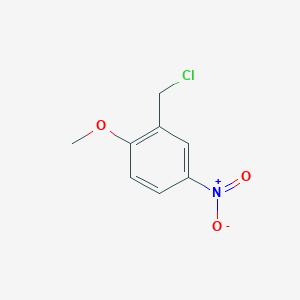

Molecular Structure Analysis

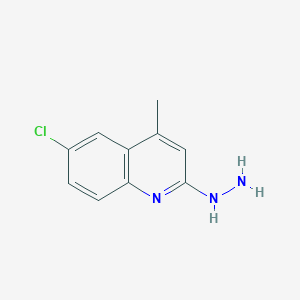

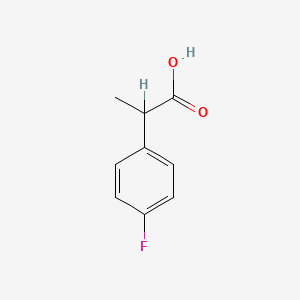

The molecular formula of “Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate” is C8H8BrNO3S1. The InChI code is 1S/C8H8BrNO3S/c1-13-8(12)7-5(2-3-14-7)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11)1.

Chemical Reactions Analysis

“Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate” reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones34.

Physical And Chemical Properties Analysis

The molecular weight of “Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate” is 278.131. More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Crystal Structure Studies :

- Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was analyzed for its crystal structure, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).

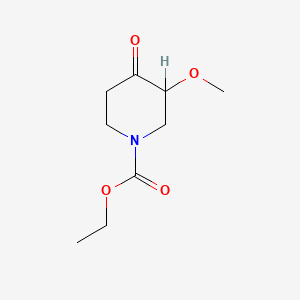

Chemical Reactions and Synthesis :

- Methyl 3-amino-2-thiophene carboxylate was found to react with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, leading to [3,2-d]4(3H)thienopyrimidinones upon treatment with primary amines, hydrazine, and related compounds. This reaction is significant for the elucidation of cyclization mechanisms and the activities of ester and imidate groups (B. Hajjem et al., 2010).

- In a study involving Methyl 3-bromoacetylazulene-1-carboxylate, reactions with 2-aminopyridines led to the synthesis of compounds bearing imidazole-fused nitrogen-heterocycles. This research is crucial for developing new nitrogen-rich heterocyclic compounds (K. Imafuku et al., 2003).

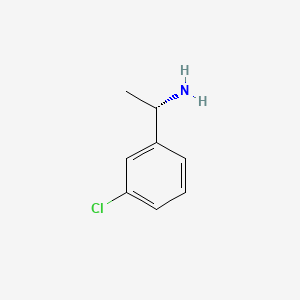

Genotoxic and Carcinogenic Potentials :

- The genotoxic and carcinogenic potentials of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor of articaine local anesthetic, were assessed using in vitro and in silico methodologies. This compound, along with related thiophene derivatives, was studied under the European REACH legislation for potential toxic effects (Alban Lepailleur et al., 2014).

Pharmacological Applications :

- Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate and its derivatives were studied for their pharmacological properties. The research focused on synthesizing various substituted derivatives and evaluating their potential applications (N. Chapman et al., 1971).

Synthetic Approaches and Applications :

- A novel synthetic approach was developed for fully substituted alkyl 5-aminothiophene-2-carboxylates, highlighting the versatility and potential applications of these compounds in various fields of chemistry (N. Nedolya et al., 2017).

Safety And Hazards

Orientations Futures

The search results do not provide specific future directions for “Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate”. However, thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds5. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects5.

Propriétés

IUPAC Name |

methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c1-13-8(12)7-5(2-3-14-7)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZGLXSVAJXQTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371626 |

Source

|

| Record name | Methyl 3-(2-bromoacetamido)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate | |

CAS RN |

227958-47-6 |

Source

|

| Record name | Methyl 3-(2-bromoacetamido)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)